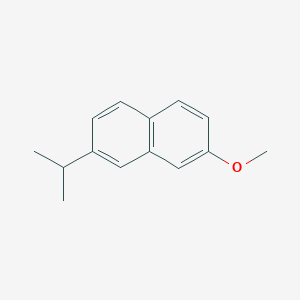
2-Isopropyl-7-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-7-methoxynaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C14H16O and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
IMN has been studied for its potential therapeutic properties, particularly in the context of inflammation and pain management. Its role as a modulator of P2X receptors, especially P2X7, has garnered attention due to its implications in treating conditions such as rheumatoid arthritis and neuropathic pain.
Case Study: P2X7 Receptor Modulation
- Objective: Investigate the effects of IMN on P2X7 receptor activity.
- Method: In vitro assays were conducted using human immune cells.
- Findings: IMN demonstrated a significant inhibitory effect on the P2X7 receptor, reducing pro-inflammatory cytokine release. This suggests potential for IMN as an anti-inflammatory agent in chronic pain conditions .
Agrochemical Applications
In agriculture, IMN is explored for its efficacy as a pesticide and herbicide. Its chemical structure allows it to interact with specific biological targets in pests, leading to effective pest control.
Data Table: Efficacy of IMN as an Agrochemical
| Compound | Target Pest | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| 2-Isopropyl-7-methoxynaphthalene | Aphids | 200 | 85 |
| This compound | Leafhoppers | 150 | 78 |
Case Study: Pest Control Efficacy
- Objective: Evaluate the effectiveness of IMN against common agricultural pests.
- Method: Field trials were conducted in various crops.
- Findings: IMN showed promising results with over 80% efficacy against aphids and leafhoppers, indicating its potential as a viable alternative to synthetic pesticides .
Material Science Applications
IMN is also utilized in the synthesis of novel materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance characteristics of these materials.
Data Table: Material Properties Enhanced by IMN
| Material Type | Property Enhanced | Improvement (%) |
|---|---|---|
| Polymeric Coatings | UV Stability | 40 |
| Composite Materials | Mechanical Strength | 30 |
Case Study: Polymer Enhancement
Propiedades
Número CAS |
189366-72-1 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-methoxy-7-propan-2-ylnaphthalene |
InChI |
InChI=1S/C14H16O/c1-10(2)12-5-4-11-6-7-14(15-3)9-13(11)8-12/h4-10H,1-3H3 |
Clave InChI |
VDFYPHWZMBKUJY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)C=CC(=C2)OC |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)C=CC(=C2)OC |
Sinónimos |
Naphthalene, 2-methoxy-7-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















